molecular formula C8H7ClF3N B13634714 (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine

(1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine

Katalognummer: B13634714
Molekulargewicht: 209.59 g/mol
InChI-Schlüssel: DLIXGNJUPCBBER-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine: is an organic compound characterized by the presence of a chlorophenyl group and a trifluoroethylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 2-chlorobenzaldehyde with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of new drugs and therapeutic agents due to its ability to interact with specific biological targets .

Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new medications for various diseases .

Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in the manufacture of agrochemicals, pharmaceuticals, and other high-value products .

Wirkmechanismus

The mechanism of action of (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine is unique due to its trifluoroethylamine moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where such properties are desired, such as in the development of new materials and pharmaceuticals .

Eigenschaften

Molekularformel

C8H7ClF3N

Molekulargewicht

209.59 g/mol

IUPAC-Name

(1S)-1-(2-chlorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H7ClF3N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1

InChI-Schlüssel

DLIXGNJUPCBBER-ZETCQYMHSA-N

Isomerische SMILES

C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.